molecular formula C22H17N5O5 B6505126 N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide CAS No. 1396815-79-4

N-{6-[(2H-1,3-benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B6505126
CAS No.: 1396815-79-4
M. Wt: 431.4 g/mol
InChI Key: FDHOVRBZAQIXAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{6-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyrimidin-4-yl}-2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with a benzodioxole-methoxy group and an acetamide-linked quinazolinone moiety. The benzodioxole group may enhance metabolic stability, while the quinazolinone moiety is known for its kinase-inhibitory properties .

Properties

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O5/c28-20(9-27-12-25-16-4-2-1-3-15(16)22(27)29)26-19-8-21(24-11-23-19)30-10-14-5-6-17-18(7-14)32-13-31-17/h1-8,11-12H,9-10,13H2,(H,23,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHOVRBZAQIXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several classes of molecules reported in the literature. Below is a detailed comparison based on synthesis, substituent effects, and inferred biological relevance:

Pyrimidine-Based Acetamides with Heterocyclic Substituents

  • Compound Class: N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., 3a-l from ) Structural Similarity: Both feature a pyrimidine/heterocyclic core and an acetamide linkage. However, the comparator compounds replace the quinazolinone with a thiazolidinone and a coumarin derivative. Synthesis: Prepared via refluxing hydrazides with mercaptoacetic acid in 1,4-dioxane using ZnCl₂ catalysis . Key Differences: The coumarin-thiazolidinone hybrid in 3a-l may confer distinct solubility and target selectivity compared to the quinazolinone-benzodioxole system.

Benzo[b][1,4]Oxazin-3(4H)-one Derivatives

  • Compound Class: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (e.g., 7a-c from ) Structural Similarity: Shares a pyrimidine-heterocycle linkage but replaces the acetamide-quinazolinone with a benzooxazinone ring. Synthesis: Formed via Cs₂CO₃-mediated coupling of phenyl-1,2,4-oxadiazoles with benzooxazinone precursors in dry DMF . Key Differences: The benzooxazinone moiety may influence electronic properties and binding affinity compared to the quinazolinone-acetamide system.

Thiazolidinedione-Benzamide Hybrids

  • Compound Class: (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives () Structural Similarity: Both contain acetamide/benzamide linkages but differ in core heterocycles (thiazolidinedione vs. quinazolinone). Synthesis: Utilizes carbodiimide coupling in DMF with triethylamine . Key Differences: Thiazolidinediones are associated with PPAR-γ modulation, whereas quinazolinones often target kinases or topoisomerases.

Research Findings and Inferences

  • Synthetic Flexibility: The target compound’s benzodioxole and quinazolinone groups suggest compatibility with coupling strategies similar to those in and , though solvent and catalyst choices (e.g., DMF vs. dioxane) may vary .
  • Metabolic Stability : The benzodioxole group, as seen in other drug candidates, likely improves metabolic stability compared to simpler phenyl or coumarin substituents .
  • Target Selectivity: Quinazolinones are known for kinase inhibition (e.g., EGFR), whereas thiazolidinones () and benzooxazinones () may prioritize anti-inflammatory or antimicrobial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.